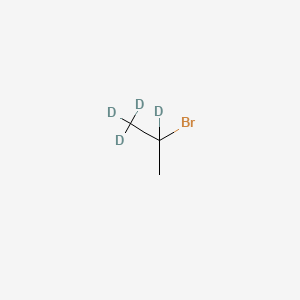

2-Bromopropane-1,1,1,2-d4

Descripción

Significance of Isotopic Labeling in Mechanistic Organic Chemistry

Isotopic labeling involves substituting an atom in a reactant with one of its isotopes to track its journey through a chemical transformation. numberanalytics.comwikipedia.org This method offers direct evidence of which bonds are broken and formed during a reaction. numberanalytics.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they can be detected using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) without the complications of handling radioactive materials. wikipedia.orgsymeres.com This approach is crucial for studying degenerate rearrangements, where the reactant and product are chemically identical, making the reaction progress invisible without the isotopic marker. ias.ac.in

Overview of Deuterium as a Mechanistic Probe

Deuterium's utility as a mechanistic probe stems primarily from the kinetic isotope effect (KIE). numberanalytics.comsymeres.com The KIE is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom. numberanalytics.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond in the rate-determining step will proceed more slowly. rsc.org A significant KIE (typically where the rate for the hydrogen-containing compound is much greater than the deuterium-containing one) provides strong evidence that the C-H bond is broken in the slowest step of the reaction. numberanalytics.comrsc.org This information is invaluable for mapping out the energy landscape of a reaction and identifying its transition state. ias.ac.in

Role of Specifically Deuterated Haloalkanes, including 2-Bromopropane (B125204) Analogs, in Chemical Investigations

Specifically deuterated haloalkanes, such as 2-bromopropane-1,1,1,2-d4, are powerful tools for investigating a variety of reaction mechanisms. rsc.org Haloalkanes are common substrates in substitution and elimination reactions, and the specific placement of deuterium atoms allows for detailed mechanistic inquiries. atamankimya.comrsc.org For instance, by observing the fate of the deuterium labels in the products, researchers can distinguish between different reaction pathways, such as SN1, SN2, E1, and E2. atamankimya.combrainly.com The dehalogenative deuteration of organic halides is a key method for incorporating deuterium at specific positions, offering greater selectivity than general C-H/C-D exchange methods. rsc.orgresearchgate.net

The compound 2-bromopropane, also known as isopropyl bromide, is a colorless liquid used to introduce the isopropyl group in organic synthesis. atamankimya.comatamankimya.com Its deuterated analog, this compound, allows for precise studies into the mechanisms of these reactions.

Key Properties of 2-Bromopropane and its Deuterated Analog

| Property | 2-Bromopropane | This compound |

| Molecular Formula | C₃H₇Br | C₃H₃D₄Br |

| CAS Number | 75-26-3 | 1219799-22-0 |

| Boiling Point | 59-60 °C | 60.6±8.0 °C (Predicted) |

| Melting Point | -89.0 °C | -89 °C (literature) |

| Density | 1.31 g/mL at 25 °C | 1.321 g/mL at 25 °C (for 2-Bromopropane-2-d1) |

| Refractive Index | 1.4251 at 20 °C/D | 1.429 (Predicted) |

Data sourced from references atamankimya.comatamankimya.comnih.govguidechem.comchemicalbook.in

The synthesis of deuterated compounds can be achieved through various methods, including the direct use of isotope-containing precursors or through hydrogen-deuterium exchange reactions. symeres.comnih.gov For instance, a common method for preparing 2-bromopropane is by heating isopropanol (B130326) with hydrobromic acid. atamankimya.comnih.gov To synthesize a specifically deuterated version like this compound, one would start with the appropriately deuterated isopropanol.

Spectroscopic analysis is essential for confirming the structure and purity of these labeled compounds. Infrared (IR) spectroscopy of 2-bromopropane shows characteristic peaks for C-H stretching and deformation vibrations, as well as a strong absorption for the C-Br stretching vibration. docbrown.info In the ¹H NMR spectrum of 2-bromopropane, there are two distinct signals with a 6:1 integration ratio, corresponding to the six methyl protons and the single methine proton. docbrown.info For this compound, the ¹H NMR spectrum would be significantly altered due to the absence of protons at the labeled positions, providing clear evidence of successful deuteration.

Research Applications and Findings

The application of deuterated compounds like this compound extends to various areas of chemical research. In studies of reaction kinetics, the KIE observed with deuterated substrates can help to elucidate the transition state structure. rsc.orgchemicalbook.in For example, a study on the oxidation of isopropanol-2-d1 to acetone (B3395972) showed a significant primary kinetic isotope effect, indicating that the C-H bond at the 2-position is broken in the rate-determining step. chemicalbook.in

Furthermore, deuterated compounds are instrumental in distinguishing between competing reaction mechanisms. researchgate.net In complex reaction networks, such as those found in atmospheric chemistry or biological systems, isotopic labeling can trace the flow of atoms and reveal the dominant pathways. ias.ac.inresearchgate.net For example, studies on the atmospheric degradation of bromopropanes utilize these techniques to understand their environmental impact. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,1,1,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated 2 Bromopropane Analogs

Strategic Considerations for Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds can be broadly categorized into two main approaches: the use of deuterated starting materials in a conventional synthetic route or the direct exchange of hydrogen for deuterium on a target molecule. princeton.edunih.gov The choice of strategy depends on the desired labeling pattern, the availability of precursors, and the stability of the molecule under the required reaction conditions.

Regioselective Deuteration Approaches

Achieving regioselectivity—the specific placement of deuterium at desired positions—is a critical aspect of synthesizing isotopically labeled compounds. For a molecule like 2-bromopropane (B125204), this means controlling which hydrogen atoms are replaced by deuterium.

Recent advancements have demonstrated the use of transition metal catalysts for the regioselective deuteration of alcohols and other functional groups. rsc.orgrsc.orgnih.gov For instance, homogeneous manganese and iron pincer complexes have been shown to catalyze the deuteration of primary and secondary alcohols using D₂O as both the deuterium source and solvent. rsc.org Depending on the metal catalyst, selective deuteration at the α and/or β positions can be achieved. rsc.org While not directly applied to 2-bromopropane, these methods highlight the potential for catalytic systems to control the position of deuterium incorporation in related substrates.

Stereoselective Deuteration Approaches

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is another key consideration, particularly when dealing with chiral centers. The deuteration of α-chiral amines with D₂O using ruthenium catalysts has been shown to proceed with high stereoretention. nih.gov This is attributed to the rapid H/D exchange relative to ligand dissociation from the metal center. nih.gov Although 2-bromopropane itself is not chiral, the principles of stereoselective deuteration are crucial for the synthesis of more complex deuterated molecules where stereochemistry is a factor.

Advanced Synthetic Routes to 2-Bromopropane-1,1,1,2-d4 and Related Isotopologues

The synthesis of specifically labeled compounds like this compound often requires multi-step procedures and careful selection of reagents and conditions.

Deuterium Source Selection and Reaction Conditions

The most common and cost-effective source of deuterium is deuterium oxide (D₂O). princeton.edursc.org Other deuterated reagents include deuterated solvents like deuterated chloroform (B151607) (CDCl₃), and reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄). nih.gov The choice of deuterium source is dictated by the specific reaction being performed.

Reaction conditions, including temperature, pressure, and the presence of catalysts, play a vital role in the efficiency and selectivity of deuteration. ansto.gov.auwikipedia.org For example, H/D exchange reactions can be facilitated by acid, base, or metal catalysts. wikipedia.org

Synthesis via Deuterated Precursors

A common and reliable method for preparing specifically labeled compounds is to start with a commercially available deuterated precursor. nih.govnih.gov For the synthesis of this compound, a plausible route would involve starting with a deuterated analog of isopropanol (B130326). For example, the reaction of a deuterated isopropyl alcohol with a brominating agent like hydrobromic acid or phosphorus tribromide would yield the desired deuterated 2-bromopropane. atamankimya.com The general synthesis of non-deuterated 2-bromopropane involves heating isopropanol with hydrobromic acid. atamankimya.com

A study on the synthesis of deuterated tocotrienol (B1241368) utilized d₇-2-bromopropane, which was prepared by heating d₇-isopropanol with a brominating agent. nih.gov This demonstrates the feasibility of using deuterated alcohol precursors for the synthesis of deuterated alkyl halides.

Hydrogen-Deuterium Exchange Reactions for Deuteration

Hydrogen-deuterium (H/D) exchange reactions offer a direct method for introducing deuterium into a molecule. wikipedia.org These reactions involve the replacement of a covalently bonded hydrogen atom with a deuterium atom. wikipedia.org The exchange can be catalyzed by acids, bases, or metals, and the reaction conditions can be tuned to control the extent of deuteration. wikipedia.orgmdpi.com

While direct H/D exchange on 2-bromopropane to achieve the specific 1,1,1,2-d4 labeling pattern would be challenging due to the similar reactivity of the C-H bonds, this method is widely used for other substrates. For instance, metal-catalyzed H/D exchange has been successfully applied to the deuteration of arylamines and other aromatic compounds. mdpi.com

Catalytic Deuteration Techniques

The synthesis of deuterated compounds, including this compound, frequently employs catalytic deuteration techniques due to their efficiency and selectivity. These methods primarily involve hydrogen isotope exchange (HIE) reactions, where hydrogen atoms on a substrate are swapped for deuterium atoms from a deuterium source under the influence of a catalyst. Transition metal catalysts are central to many of these synthetic strategies, offering pathways that often require milder conditions compared to traditional acid/base-catalyzed exchanges and can provide high levels of deuterium incorporation. marquette.edumdpi.comrsc.orgthieme-connect.de

Catalytic transfer deuteration is an emerging and powerful technique that avoids the use of pressurized deuterium gas (D₂), enhancing laboratory safety. marquette.edu These reactions utilize deuterium donors, such as deuterated water (D₂O), deuterated solvents, or deuterated salts, to transfer deuterium to the substrate. marquette.eduatlanchimpharma.com The choice of catalyst and deuterium source is critical and can be tailored to achieve regioselective deuteration. mdpi.comnih.gov

Commonly employed transition metals for catalytic HIE include palladium, platinum, iridium, and cobalt. marquette.eduatlanchimpharma.com Palladium-on-carbon (Pd/C) is a versatile and widely used heterogeneous catalyst. mdpi.comnih.gov An environmentally benign approach involves using a Pd/C-Al-D₂O system, where deuterium gas is generated in situ from the reaction between aluminum and D₂O, which then participates in the palladium-catalyzed H-D exchange. nih.gov This method is noted for its high selectivity and the safe nature of the procedure. nih.gov Similarly, palladium catalysts can be used with deuterium-labeled formate (B1220265) salts, which act as mild deuterium reagents for Br/D exchange reactions, although this is more commonly applied to aryl bromides. rsc.org

Platinum catalysts, such as platinum(IV) oxide (PtO₂), are also effective for H/D exchange using D₂O, though sometimes requiring elevated temperatures to achieve high deuterium incorporation. atlanchimpharma.com Iridium-based catalysts have been shown to facilitate the transfer deuteration of alkenes using deuterated 2-propanol as the deuterium source. marquette.edu Furthermore, specific iridium complexes can direct the deuteration to particular positions on a molecule, such as the ortho position of aromatic rings. princeton.edu For the deuteration of alkene precursors, photoredox/cobalt catalysis systems represent a modern approach, using visible light to activate the catalyst which then facilitates H/D exchange with D₂O.

The synthesis of this compound would likely involve a multi-step process where a precursor molecule is first deuterated using one of these catalytic methods. For example, a suitable ketone like acetone (B3395972) could undergo exhaustive H/D exchange to form [²H₆]acetone, which is then converted to the target molecule. rsc.org Alternatively, an alkene like propene could be deuterated and subsequently hydrobrominated. The general strategy of catalytically deuterating a propane-based substrate followed by a catalyzed bromination step is also a viable route.

The table below summarizes various catalytic systems used for deuteration, showcasing the diversity of catalysts, deuterium sources, and applicable substrates.

| Catalyst System | Deuterium Source | Substrate Example | Key Conditions | Research Findings | Citation |

| Pd/C-Al | D₂O | Amino acids, Esters | Microwave-assisted | Provides a safe, in-situ generation of D₂ gas; results in selective and efficient H-D exchange. | mdpi.comnih.gov |

| PdAg/SA-5 | HCOOH/HCOONa in D₂O | Diphenylacetylene | Not specified | Efficient heterogeneous system for in-situ deuteration, yielding 96% deuterium content. | researchgate.net |

| Co(chgH)₂DMAPCl | D₂O | Propene | Visible light (450 nm LED), Room Temp. | Photoredox/cobalt catalysis achieves >90% deuterium incorporation at the internal carbon (C2). | |

| Triazolylidene iridium(I) complex | 2-propanol-d₈ | Alkenes | Not specified | Catalyzes transfer deuteration, incorporating deuterium at both olefinic and allylic positions. | marquette.edu |

| Palladium(II) acetate (B1210297) / t-Bu₃P | Sodium borohydride-d₄ | Aryl bromides | Not specified | Effective for Br/D exchange, yielding products with excellent deuterium incorporation. | rsc.org |

| PtO₂ | D₂O | 4-cyano-3,5-dimethylphenol | 230°C, 48 h in autoclave | Good yield (84%) with 98% deuterium incorporation on the aromatic ring. | atlanchimpharma.com |

Applications in Organic Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies with Deuterated 2-Bromopropane (B125204)

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Formally, it is the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org The magnitude of the KIE provides valuable information about the rate-determining step and the nature of the transition state. libretexts.org The use of deuterium (B1214612) (²H) in place of protium (B1232500) (¹H) is common because the twofold mass difference leads to significant and measurable effects. wikipedia.orglibretexts.org

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org These effects are typically large, with kH/kD values for C-H bond cleavage often ranging from 6 to 10. wikipedia.org

The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. baranlab.org Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE compared to a C-H bond. libretexts.orgbaranlab.org More energy is therefore required to break a C-D bond than a C-H bond. libretexts.org

In a reaction where this bond is cleaved in the rate-determining step, the C-H or C-D stretching vibration in the reactant is converted into a translational motion along the reaction coordinate in the transition state. princeton.edu Consequently, the difference in ZPE between the C-H and C-D bonds in the reactant is largely lost in the transition state. princeton.edu This results in a higher activation energy for the deuterated reactant and, therefore, a slower reaction rate, leading to a "normal" primary KIE where kH/kD > 1. baranlab.orgprinceton.edu

Primary KIEs are particularly useful for distinguishing between different elimination reaction mechanisms, such as E1 and E2. princeton.edu In the E2 (bimolecular elimination) reaction of 2-bromopropane, a base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the C-Br bond breaks simultaneously in a single, concerted step. libretexts.orgchemguide.co.uk If the removal of this proton is part of the rate-determining step, substituting it with deuterium will result in a significant primary KIE. princeton.edu

Conversely, in an E1 (unimolecular elimination) mechanism, the rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. The C-H bond is broken in a subsequent, faster step. Since the C-H bond is not broken in the rate-determining step, only a small secondary KIE is observed. princeton.edu

| Reaction Mechanism | Rate-Determining Step | C-H/C-D Bond Cleavage in RDS? | Typical kH/kD Value |

|---|---|---|---|

| E2 Elimination | Base-mediated C-H bond cleavage and C-Br bond cleavage | Yes | ~6.7 princeton.edu |

| E1 Elimination | C-Br bond cleavage to form carbocation | No | ~1.4 princeton.edu |

This table illustrates how the magnitude of the primary KIE can be used to differentiate between E1 and E2 pathways for 2-bromopropane.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs but are still highly informative for elucidating reaction mechanisms. wikipedia.orgias.ac.in Alpha (α)-secondary KIEs refer to isotopic substitution at the carbon atom undergoing the chemical change (the α-carbon). ias.ac.inutdallas.edu

Alpha-secondary KIEs arise from changes in the hybridization state of the α-carbon between the reactant and the transition state. ias.ac.in This change in hybridization alters the force constants for the C-H (or C-D) bending vibrations. princeton.edu

sp³ to sp² Hybridization Change : In reactions like the SN1 solvolysis of 2-bromopropane, the α-carbon changes from sp³ hybridization in the reactant to sp² hybridization in the carbocation intermediate. An sp³-hybridized carbon has tetrahedral geometry with bond angles of ~109.5°, while an sp²-hybridized carbon is trigonal planar with ~120° angles. The C-H bending vibrations are sterically less hindered and have lower energy (weaker force constants) in the sp² state compared to the more crowded sp³ state. This leads to a smaller difference in ZPE between the C-H and C-D bonds in the sp²-like transition state than in the sp³ ground state. The result is a faster reaction for the hydrogen-containing compound, leading to a normal SKIE (kH/kD > 1), typically in the range of 1.1 to 1.25. utdallas.eduwpmucdn.comepfl.ch

sp² to sp³ Hybridization Change : For a reaction where the α-carbon changes from sp² to sp³, the opposite effect occurs. The C-H bending vibrations become more constrained in the transition state, resulting in an inverse SKIE (kH/kD < 1), typically between 0.8 and 0.9. wpmucdn.comepfl.ch

The magnitude of the α-secondary KIE is a sensitive probe for the structure of the transition state in nucleophilic substitution reactions. It provides a direct means to distinguish between SN1 and SN2 pathways. wikipedia.org

SN1 Reactions : The rate-determining step is the formation of a carbocation, involving a clear change from sp³ to sp² hybridization at the α-carbon. This results in a relatively large, normal α-SKIE, approaching the theoretical maximum of about 1.22. wikipedia.orgutdallas.edu

SN2 Reactions : In an SN2 reaction, the nucleophile attacks the α-carbon as the leaving group departs. The transition state involves a pentacoordinate carbon, which is more sterically crowded than the sp³ ground state. This leads to an increase in the C-H bending frequencies. As a result, SN2 reactions typically exhibit α-SKIEs that are close to unity or are inverse (kH/kD ≤ 1). wikipedia.org

Hyperconjugation, the interaction of electrons in a sigma bond (like C-H) with an adjacent empty or partially filled p-orbital, can stabilize the electron-deficient transition state of an SN1 reaction. libretexts.orgwikipedia.org While hyperconjugation is a key factor in β-secondary KIEs, the α-secondary effect is dominated by the hybridization change. libretexts.orgprinceton.edu The observed α-SKIE reflects the degree to which the transition state resembles a planar, sp²-hybridized carbocation. ias.ac.in

| Reaction Mechanism | Nature of Transition State | α-Carbon Hybridization Change | Typical kH/kD Value |

|---|---|---|---|

| SN1 | Carbocation-like, sp² character | sp³ → sp² | ~1.15 - 1.22 wikipedia.orgutdallas.edu |

| SN2 | Pentacoordinate, crowded | sp³ → sp³-like | ~0.97 - 1.05 wikipedia.orgprinceton.edu |

This table summarizes the expected α-secondary KIE values for SN1 and SN2 reactions, demonstrating their utility as a mechanistic criterion.

Secondary Kinetic Isotope Effects

Mechanistic Investigations of Substitution Reactions

Nucleophilic substitution reactions (SN) are fundamental processes in organic chemistry. The two primary mechanisms are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways. Deuterium labeling at the α-carbon (the carbon atom bearing the leaving group), as in 2-Bromopropane-1,1,1,2-d4, provides a means to differentiate between these two mechanisms through the observation of a secondary kinetic isotope effect, where the bond to the isotope is not broken but its vibrational environment changes during the reaction. wikipedia.org

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. openstax.org This step involves a change in the hybridization of the α-carbon from sp³ in the reactant to sp² in the planar carbocation. ias.ac.in

When 2-bromopropane-2-d is used as the substrate, a small but significant normal secondary kinetic isotope effect is observed. The reaction rate is faster for the hydrogen-containing compound than for its deuterated analog.

| Reaction Type | Isotopic Position | Typical kH/kD Value | Interpretation |

| SN1 | α-deuterium | ~1.10 - 1.25 | Rehybridization from sp³ to sp² weakens C-H/C-D out-of-plane bending vibrations in the transition state. |

Table 1: Secondary Kinetic Isotope Effect in SN1 Reaction

This normal KIE arises because the C-H(α) and C-D(α) out-of-plane bending vibrations are less sterically hindered in the sp²-hybridized transition state leading to the carbocation, compared to the sp³-hybridized ground state. This results in a smaller difference in zero-point energy between the ground and transition states for the C-D bond compared to the C-H bond, accelerating the reaction for the non-deuterated compound. wikipedia.orgias.ac.in Thus, observing a kH/kD value in the range of 1.10-1.25 for the reaction of 2-bromopropane deuterated at the C-2 position is strong evidence for an SN1 pathway.

In contrast to the SN1 mechanism, the SN2 reaction is a single, concerted step where the nucleophile attacks the α-carbon at the same time as the leaving group departs. pressbooks.pub This process involves a trigonal bipyramidal transition state where the α-carbon is transiently sp²-hybridized and bonded to five groups. mdpi.com

The use of 2-bromopropane-2-d in an SN2 reaction typically results in a small inverse or near-unity secondary kinetic isotope effect. The reaction rate is either slightly slower for the hydrogen-containing compound or proceeds at nearly the same rate as the deuterated analog.

| Reaction Type | Isotopic Position | Typical kH/kD Value | Interpretation |

| SN2 | α-deuterium | ~0.95 - 1.05 | The crowded sp²-like transition state increases the energy of C-H/C-D bending vibrations, leading to a negligible or inverse effect. |

Table 2: Secondary Kinetic Isotope Effect in SN2 Reaction

The inverse effect (kH/kD < 1) is attributed to the increased steric crowding in the SN2 transition state. The incoming nucleophile and outgoing leaving group force the C-H(α) or C-D(α) bending vibrations into a more constrained environment, increasing their force constants. Since the C-H bond is more sensitive to this steric compression than the slightly shorter C-D bond, the transition state energy for the hydrogen-containing compound is raised more significantly, leading to a slightly faster reaction for the deuterated species. ias.ac.in An observed kH/kD value close to 1.0 provides compelling evidence for an SN2 mechanism. mdpi.com

Mechanistic Investigations of Elimination Reactions

Elimination reactions, which form alkenes, also have two primary pathways: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). The compound this compound is particularly useful here as it contains deuterium on a β-carbon (C-1), allowing for the study of primary kinetic isotope effects.

The E2 reaction is a concerted, one-step process where a base removes a proton from a β-carbon simultaneously with the departure of the leaving group from the α-carbon. pressbooks.pub Because the C-H(β) bond is broken in this single, rate-determining step, a significant primary kinetic isotope effect is expected. libretexts.orgfiveable.me

Experimental studies on the E2 elimination of 2-bromopropane with a strong base like sodium ethoxide show a large primary KIE when the β-hydrogens are replaced with deuterium.

| Substrate | Base | kH/kD Value | Conclusion |

| 2-Bromopropane vs. 2-Bromo-1,1,1,3,3,3-d6-propane | Sodium Ethoxide | ~6.7 | C-H(β) bond cleavage occurs in the rate-determining step. libretexts.org |

Table 3: Primary Kinetic Isotope Effect in the E2 Reaction of 2-Bromopropane

This large normal KIE (kH/kD > 1) is powerful evidence for the E2 mechanism, as it confirms that the β-proton is being removed in the slowest step of the reaction. youtube.com The magnitude of the KIE, typically ranging from 2 to 7, indicates a transition state where the proton is roughly halfway transferred between the carbon and the attacking base. fiveable.me

The E1 reaction is a two-step process that is analogous to the SN1 reaction. The first, rate-determining step is the formation of a carbocation intermediate. openstax.org In the second, faster step, a weak base removes a β-proton to form the alkene.

Because the C-H(β) bond is not broken in the rate-limiting step, replacing the β-hydrogens with deuterium has no significant effect on the reaction rate. openstax.org Therefore, the primary kinetic isotope effect for an E1 reaction is expected to be negligible.

| Reaction Type | Isotopic Position | Typical kH/kD Value | Interpretation |

| E1 | β-deuterium | ~1.0 | C-H(β) bond is not broken in the rate-determining step. |

Table 4: Kinetic Isotope Effect in E1 Reaction

The absence of a primary KIE (kH/kD ≈ 1) is a key diagnostic tool to distinguish the E1 pathway from the E2 pathway. libretexts.orgopenstax.org If this compound were to undergo an E1 reaction, no significant rate change would be observed due to the deuterons on C-1. However, a secondary KIE (similar to the SN1 reaction) would be expected due to the deuteron (B1233211) on C-2, as the rate-determining step is the same carbocation formation.

Deuterium labeling is also instrumental in confirming the stereochemical requirements of elimination reactions. The E2 reaction, in particular, exhibits a strong preference for an anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. pressbooks.pub

This stereospecificity can be probed using specifically deuterated stereoisomers. For a molecule to undergo E2 elimination, it must adopt a conformation that places the β-proton (or deuteron) and the leaving group in an anti-periplanar arrangement. This geometric constraint dictates the stereochemistry of the resulting alkene. For example, the E2 elimination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) yields only the (E)-alkene, because only the anti-periplanar transition state is accessible. pressbooks.pub While 2-bromopropane itself is achiral, studies on related cyclic or more complex systems with deuterium labels have been crucial in establishing this geometric requirement.

In contrast, the E1 reaction lacks this stereochemical requirement. openstax.org The carbocation intermediate is planar, and the base can remove a proton from either side after the leaving group has departed. This typically leads to the formation of the most thermodynamically stable alkene (Zaitsev's rule) as the major product, without the strict stereochemical control seen in E2 reactions. openstax.org

Stereochemical Investigations using Deuterium Labeled 2-Bromopropane Probes

The isotopic labeling of molecules is a powerful technique for tracking the passage of atoms through a chemical reaction, providing invaluable insight into complex reaction mechanisms. reddit.com Substituting hydrogen with its heavier isotope, deuterium, creates a chemically similar yet mass-differentiated probe. This substitution allows chemists to elucidate stereochemical outcomes and probe energetic barriers of transition states. The use of 2-bromopropane specifically deuterated at the C1 and C2 positions (this compound) serves as a sophisticated tool for such mechanistic studies.

Elucidation of Stereochemical Outcomes in Alkylation Reactions

Alkylation reactions, which involve the transfer of an alkyl group, are fundamental in organic synthesis. The stereochemistry of these reactions—specifically, whether the configuration of a chiral center is retained or inverted—provides direct evidence of the underlying mechanism. When an alkylation reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, the nucleophile attacks the carbon center from the side opposite to the leaving group in a "backside attack". chemistrysteps.comkhanacademy.org This concerted process invariably leads to an inversion of the stereochemical configuration at the carbon center, much like an umbrella turning inside out. khanacademy.orgmasterorganicchemistry.com

Using a deuterated probe like this compound allows researchers to track this inversion even when the reaction center is not conventionally chiral. By introducing deuterium, a stereocenter is created, and its fate can be followed using spectroscopic methods.

Hypothetical S(_N)2 Reaction Analysis:

Consider the reaction of this compound with a nucleophile (Nu).

Reactant: The deuterium atoms are specifically placed. The single hydrogen on C2 and the three deuterium atoms on C1 create a traceable stereochemical environment.

S(_N)2 Transition State: The nucleophile attacks the C2 carbon from the side opposite the bromine atom. In the transition state, the C-Nu bond begins to form as the C-Br bond breaks, with the central carbon atom momentarily achieving a five-coordinate, trigonal bipyramidal geometry. masterorganicchemistry.com

Product: The bromine atom departs, and the nucleophile forms a new bond. Crucially, the molecule's geometry flips, leading to an inversion of configuration. The spatial arrangement of the deuterium atoms and the remaining hydrogen atom relative to the new substituent will be opposite to their arrangement relative to the original bromine atom.

By analyzing the product's stereochemistry using techniques like NMR spectroscopy, chemists can confirm that the reaction proceeded with inversion, providing strong evidence for an S(_N)2 pathway. libretexts.org This method is particularly valuable for understanding reactions at secondary carbon centers, like in 2-bromopropane, where S(_N)2 and other mechanisms can compete. chemguide.co.uk

Probing Proton Transfer Steps

Deuterium labeling is also a cornerstone for investigating reactions that involve the breaking of a carbon-hydrogen bond, such as in proton transfer steps common in elimination reactions. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a hydrogen-containing reactant (k(_H)) to that of its deuterium-labeled counterpart (k(_D)). libretexts.org

A C-D bond is stronger and has a lower zero-point vibrational energy than a corresponding C-H bond. libretexts.orglibretexts.org Consequently, more energy is required to break a C-D bond. If this bond is broken during the rate-determining step of a reaction, the reaction will proceed significantly slower for the deuterated compound. libretexts.orgprinceton.edu This results in a primary KIE (k(_H)/k(_D)) value that is typically greater than 1. fiveable.me

A classic example is the E2 (bimolecular elimination) reaction of 2-bromopropane with a strong base, such as sodium ethoxide. chemguide.co.uklibretexts.org In this concerted, single-step mechanism, the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously to form an alkene. pressbooks.publibretexts.orgshout.education

Studies on the reaction of 2-bromopropane with sodium ethoxide revealed a significant kinetic isotope effect. The reaction rate for the standard, non-deuterated 2-bromopropane was found to be 6.7 times faster than for its deuterated analogue. libretexts.orglibretexts.org This large KIE provides compelling evidence that the C-H bond is broken in the single, rate-determining step of the reaction, which is a hallmark of the E2 mechanism. libretexts.org If the reaction had proceeded through a multi-step E1 mechanism, where the leaving group departs first in the slow step, no significant KIE would have been observed for the proton abstraction step. libretexts.orgprinceton.edu

| Reactant | Relative Rate Constant | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| 2-Bromopropane (C3H7Br) | kH | 6.7 | C-H bond cleavage occurs in the rate-determining step, supporting an E2 mechanism. libretexts.org |

| Deuterated 2-Bromopropane | kD |

Spectroscopic Characterization and Analytical Techniques for Deuterated 2 Bromopropane Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the structural analysis of organic compounds, including their deuterated variants. measurlabs.comuobasrah.edu.iq By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For deuterated molecules like 2-bromopropane-1,1,1,2-d4, a combination of ¹H, ¹³C, and ²H NMR techniques offers a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium (B1214612) Localization

Proton NMR (¹H NMR) is highly sensitive to the presence and location of protons in a molecule. In the context of deuterated compounds, ¹H NMR is used to confirm the absence of protons at specific, deuterated sites. For this compound, the ¹H NMR spectrum is expected to show a significant reduction or complete disappearance of signals corresponding to the methyl (CH₃) and methine (CH) protons of its non-deuterated counterpart, 2-bromopropane (B125204). docbrown.infolibretexts.org

The ¹H NMR spectrum of standard 2-bromopropane typically exhibits two main signals: a doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from spin-spin coupling. libretexts.org In the case of this compound, where the deuterium enrichment is high, the residual proton signals would be minimal. sigmaaldrich.com The presence of any residual proton signals can be used to quantify the isotopic purity. For instance, a small doublet might remain due to incomplete deuteration of the methyl groups, and a small septet for the methine position. The integration of these residual signals relative to a known internal standard allows for the calculation of the extent of deuteration. The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is standard practice to avoid interference from solvent protons. docbrown.infoirisotope.comnumberanalytics.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. savemyexams.com In 2-bromopropane, there are two distinct carbon environments: the two equivalent methyl carbons and the methine carbon. docbrown.info This results in two signals in the ¹³C NMR spectrum. The carbon attached to the electronegative bromine atom (C-2) appears at a lower field (higher chemical shift) compared to the methyl carbons (C-1 and C-3). docbrown.infodocbrown.info

Table 1: Expected ¹³C NMR Data for 2-Bromopropane and its Deuterated Analog

| Compound | Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| 2-Bromopropane | C-1, C-3 | ~25 | Quartet (in ¹³C-coupled spectrum) |

| C-2 | ~45 | Doublet (in ¹³C-coupled spectrum) | |

| This compound | C-1 | ~25 | Multiplet (due to C-D coupling) |

| C-2 | ~45 | Triplet (due to C-D coupling) | |

| C-3 | ~25 | Quartet (in ¹³C-coupled spectrum) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Isotopic Purity and Site Specificity

Deuterium NMR (²H NMR) is a direct and powerful technique for analyzing deuterated compounds. magritek.com It allows for the direct observation of the deuterium nuclei, providing information about their chemical environment, isotopic purity, and the specific sites of deuteration. sigmaaldrich.com Since the natural abundance of deuterium is very low (approximately 0.015%), the signals in a ²H NMR spectrum correspond almost exclusively to the enriched sites in the molecule.

For this compound, the ²H NMR spectrum would be expected to show two distinct signals corresponding to the two different deuterium environments: the deuterons on the methyl groups (C-1) and the deuteron (B1233211) on the methine carbon (C-2). The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. The integration of the signals in the ²H NMR spectrum provides a direct measure of the relative abundance of deuterium at each labeled site, thus confirming site-specificity and isotopic distribution. sigmaaldrich.com This technique is particularly valuable for highly deuterated compounds where ¹H NMR becomes less informative due to very low signal intensity. sigmaaldrich.com

Advanced NMR Techniques for Deuterated Molecules

More advanced, multi-dimensional NMR techniques can provide even more detailed structural information. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. In the case of a partially deuterated sample, an HSQC spectrum would show correlations for the remaining C-H bonds, confirming their locations.

Another powerful technique is Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between carbons and protons that are two or three bonds apart. This can help to unambiguously assign all carbon and proton signals in the molecule. For highly deuterated compounds, specialized techniques that correlate ¹³C and ²H nuclei can be employed to confirm the positions of the deuterium labels. Two-dimensional NMR experiments like COSY can also be used to establish proton-proton connectivities in partially deuterated molecules. measurlabs.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and isotopic composition of a compound. nih.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Determination of Isotopic Enrichment and Purity

In the mass spectrum of this compound, the molecular ion peaks will be shifted by four mass units due to the four deuterium atoms. Therefore, one would expect to see molecular ion peaks at m/z 126 and 128. The relative intensities of these peaks compared to any residual peaks at m/z 122 and 124, as well as peaks corresponding to partially deuterated species (d1, d2, d3), allow for the precise calculation of the isotopic enrichment. nih.govalmacgroup.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very small mass differences, providing a more accurate determination of the isotopic distribution. rsc.orgnih.gov

Table 2: Theoretical Mass-to-Charge Ratios for Isotopologues of 2-Bromopropane

| Isotopologue | Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| Non-deuterated | C₃H₇Br | 122 | 124 |

| Mono-deuterated | C₃H₆DBr | 123 | 125 |

| Di-deuterated | C₃H₅D₂Br | 124 | 126 |

| Tri-deuterated | C₃H₄D₃Br | 125 | 127 |

| Tetra-deuterated | C₃H₃D₄Br | 126 | 128 |

| Penta-deuterated | C₃H₂D₅Br | 127 | 129 |

| Hexa-deuterated | C₃HD₆Br | 128 | 130 |

| Hepta-deuterated | C₃D₇Br | 129 | 131 |

By analyzing the intensity of each of these ion peaks, a detailed profile of the isotopic composition of the synthesized this compound can be constructed, confirming its purity and suitability for further research applications. almacgroup.com

Isotopologue and Isotopomer Differentiation

The terms isotopologues and isotopomers are crucial for precisely describing deuterated molecules like this compound. Isotopologues are molecules that share the same chemical formula and atom connectivity but differ in their isotopic composition. washington.eduwikipedia.org For instance, the non-deuterated 2-bromopropane (C₃H₇Br) and this compound (C₃H₃D₄Br) are isotopologues of each other because they differ in the total number of deuterium atoms. washington.eduwikipedia.org

Isotopomers, a subset of isotopologues, are isomers that have the same number of each isotopic atom but differ in the position of those isotopes within the molecule. washington.eduwikipedia.orgdifferencebetween.com For example, this compound and 2-bromopropane-1,1,1,3-d4 would be considered constitutional isotopomers. They both contain four deuterium atoms, but the location of one deuterium atom differs, leading to a different chemical structure.

Distinguishing between these species is possible through various advanced analytical techniques:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. Since isotopologues have different molecular masses due to the varying number of neutrons, they are readily distinguishable in a mass spectrum. washington.educsbsju.edu For example, this compound will have a higher molecular weight than standard 2-bromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for differentiating isotopomers. While deuterium is NMR-active, it is observed in a completely different frequency range than protons (¹H). In a standard ¹H-NMR spectrum, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal. Furthermore, the coupling patterns of adjacent protons are altered, providing clear evidence of the specific location of the deuterium substitution. For carbon NMR (¹³C-NMR), the C-D bond exhibits a characteristic splitting pattern and a shift in resonance compared to a C-H bond, allowing for precise positional determination of the deuterium. wikipedia.orgdifferencebetween.com

Molecular Rotational Resonance (MRR) Spectroscopy: This highly sensitive technique provides information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure and mass distribution. researchgate.net Because even a single isotopic substitution changes the moments of inertia, MRR can unambiguously distinguish between different isotopomers and isotopologues without requiring chromatographic separation. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Bonds

Infrared (IR) spectroscopy is a fundamental technique for analyzing molecular vibrations. The frequency of a bond's vibration is primarily determined by the bond strength and the masses of the connected atoms, a relationship described by Hooke's Law. csbsju.eduias.ac.in The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), significantly impacts the vibrational frequencies of the associated bonds. libretexts.org

The C-D bond is electronically very similar to the C-H bond and has a nearly identical bond stiffness (force constant). pearson.com However, since deuterium has approximately twice the mass of protium (B1232500), the C-D bond vibrates at a lower frequency than the corresponding C-H bond. csbsju.eduias.ac.in This isotopic shift is a predictable and highly useful feature in IR spectroscopy.

The stretching vibration of a typical aliphatic C-H bond occurs in the range of 2850–3000 cm⁻¹. libretexts.orgdocbrown.info Due to the increased mass of deuterium, the C-D stretching vibration is observed at a significantly lower wavenumber, typically in the 2100–2200 cm⁻¹ region. csbsju.edupearson.comnih.gov This region of the IR spectrum is often "clean," meaning it has few interfering absorptions from other common functional groups, making the C-D stretch a distinct and easily identifiable peak. nih.govunam.mx

The theoretical frequency ratio (νC-H / νC-D) is approximately the square root of 2 (~1.41), although in practice, the observed ratio is often closer to 1.35. ias.ac.in This difference in vibrational frequency also leads to a lower zero-point energy for the C-D bond compared to the C-H bond, making the C-D bond stronger and less reactive in reactions where this bond is broken. ias.ac.inunam.mx

In the context of this compound, the IR spectrum would show a dramatic difference compared to its non-deuterated counterpart. The characteristic C-H stretching and bending vibrations would be replaced by new absorptions at lower frequencies corresponding to the C-D vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 2-Bromopropane (C-H Bonds) | Expected Wavenumber (cm⁻¹) for this compound (C-D Bonds) | Reference |

|---|---|---|---|

| C-H / C-D Stretch | 2845 - 2975 | ~2100 - 2250 | csbsju.edudocbrown.infovaia.com |

| C-H / C-D Bend/Deformation | 1370 - 1470 | ~920 - 1080 | docbrown.infonih.gov |

| C-Br Stretch | ~550 | ~550 | docbrown.info |

Computational Chemistry and Theoretical Modeling of Deuterated 2 Bromopropane Systems

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are a cornerstone for understanding the thermodynamics and kinetics of chemical reactions. nrel.gov These methods, particularly Density Functional Theory (DFT), are instrumental in determining the energies of reactants, products, and intermediates, thereby providing a quantitative picture of the reaction landscape. nrel.govunipd.it For deuterated systems like 2-bromopropane-1,1,1,2-d4, these calculations can elucidate the subtle energetic differences arising from isotopic substitution.

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. nih.gov The M06-2X functional with a def2-TZVP basis set, for example, has been shown to provide a good balance between accuracy and computational cost for calculating enthalpies and Gibbs free energies. nrel.gov The inclusion of dispersion corrections, such as Grimme's D2 or D3, is often necessary to accurately model non-covalent interactions. researchgate.net

Table 1: Calculated Energies for the E2 Elimination of 2-Bromopropane (B125204)

| Species | HF/def2-TZVP (Hartrees) | DFT/def2-TZVP (Hartrees) |

| 2-Bromopropane | -2690.15 | -2692.55 |

| Hydroxide ion | -75.40 | -75.77 |

| Propene | -117.12 | -117.87 |

| Water | -76.06 | -76.43 |

| Bromide ion | -2572.48 | -2574.12 |

| Data sourced from a computational chemistry experiment on the E2 elimination of 2-bromopropane. researchgate.net |

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for locating and characterizing transition states, which are the highest energy points along a reaction pathway. sciepub.comresearchgate.netumn.edu The geometry and energy of the transition state determine the activation energy of a reaction. researchgate.net For the E2 elimination of 2-bromopropane, DFT calculations can model the transition state where the C-H bond is partially broken and the C-Br bond is partially broken, while the C=C double bond is partially formed. sciepub.comsciepub.com

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. sciepub.comsciepub.com For the E2 elimination of 2-bromopropane, this imaginary frequency represents the concerted breaking of the C-H and C-Br bonds and the formation of the π-bond. sciepub.com The value of this imaginary frequency can vary depending on the level of theory used; for example, calculations at the HF and DFT levels of theory yielded imaginary frequencies of –977.72 cm⁻¹ and –277.18 cm⁻¹, respectively. sciepub.comresearchgate.net

The inclusion of solvent effects is also critical for accurate transition state analysis, as solvation can significantly alter the energy barrier. sciepub.com The Conductor-like Polarizable Continuum Model (CPCM) is one method used to account for the influence of a solvent. sciepub.com For the E2 elimination of 2-bromopropane, the calculated activation energy in an aqueous medium was found to be significantly different from that in a vacuum at the DFT level. sciepub.com

Table 2: Geometric Parameters of the E2 Transition State of 2-Bromopropane

| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |

| C2–C3 Bond | 1.52 | 1.4 | 1.33 |

| C-Br Bond | 2 | 2.32 | - |

| C3–H7 Bond | 1.09 | 1.24 | - |

| O-H7 Distance | - | 1.43 | - |

| Data derived from DFT calculations on the E2 elimination of 2-bromopropane. sciepub.comsciepub.com |

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.org It is a powerful tool for elucidating reaction mechanisms. libretexts.orgnih.gov The KIE is expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH). google.com In the case of this compound, the substitution of hydrogen with deuterium (B1214612) can lead to significant KIEs, particularly if the C-H (or C-D) bond is broken in the rate-determining step. princeton.edu

Primary KIEs occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. google.com The magnitude of the primary deuterium KIE (kH/kD) is typically between 1 and 8. libretexts.org This effect arises primarily from the difference in zero-point vibrational energies (ZPE) between the C-H and C-D bonds. google.com The C-H bond has a higher ZPE than the C-D bond, and if this bond is weakened or broken in the transition state, the activation energy for the protiated compound will be lower than that for the deuterated compound, resulting in a faster reaction rate. google.com

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. princeton.eduwikipedia.org For example, a β-secondary KIE, where deuterium is on the carbon adjacent to the reaction center, can provide insights into changes in hyperconjugation at the transition state. libretexts.org Theoretical calculations can predict the magnitude of KIEs, which can then be compared with experimental values to validate the proposed reaction mechanism. researchgate.net

Table 3: Theoretical Maximum and Typical Kinetic Isotope Effects (kH/kD)

| KIE Type | Theoretical Maximum | Typical Observed Range | Mechanistic Implication |

| Primary | ~6.9 wikipedia.org | 1 to 8 libretexts.org | C-H/D bond broken in rate-determining step princeton.edu |

| α-Secondary | ~1.4 wikipedia.org | 1.1 - 1.2 (sp³ to sp²) wikipedia.org | Change in hybridization at the α-carbon |

| β-Secondary | - | 1.15 - 1.3 wikipedia.org | Hyperconjugation effects in the transition state |

| Data compiled from various sources on kinetic isotope effects. |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions, allowing researchers to observe the motion of atoms and molecules over time. frontiersin.orgrsc.org This technique complements static quantum chemical calculations by providing insights into the conformational changes and solvent effects that occur during a reaction. frontiersin.orgmdpi.com For a reaction involving this compound, MD simulations can be used to explore the reaction pathway, identify intermediates, and understand the role of the solvent in stabilizing the transition state. frontiersin.org

Reactive force fields, such as ReaxFF, have been developed to model chemical reactions within the framework of MD simulations. nih.gov These force fields allow for the breaking and forming of bonds, which is essential for simulating chemical transformations. nih.gov By running MD simulations with a reactive force field, it is possible to observe the entire reaction process, from the initial approach of the reactants to the formation of the final products. nih.gov

MD simulations can also be used to study the influence of the environment on the reaction. For example, simulations can be performed in different solvents or at different temperatures to understand how these factors affect the reaction mechanism and rate. rsc.org The analysis of the simulation trajectories can reveal detailed information about the solvent structure around the reacting species and how it changes along the reaction coordinate. frontiersin.org

Emerging Methodologies and Future Research Directions

Development of Novel Deuteration Reagents and Catalysts

The site-selective introduction of deuterium (B1214612) into organic molecules is a cornerstone of isotopic labeling. Research is focused on creating more efficient, selective, and milder methods for deuteration, moving beyond traditional approaches.

Modern strategies increasingly employ transition-metal catalysis for hydrogen isotope exchange (HIE). researchgate.net Catalysts based on platinum (Pt), palladium (Pd), and nickel (Ni) have shown effectiveness in activating C-H bonds for deuteration. nih.govacs.orgatlanchimpharma.com For instance, systems using a combination of palladium on carbon (Pd/C) and platinum on carbon (Pt/C) with a deuterium source like deuterium oxide (D₂O) and a deuteride (B1239839) donor such as sodium borodeuteride (NaBD₄) have been developed for the efficient deuteration of various organic compounds. atlanchimpharma.com The use of deuteride donors can help in the pre-activation of the catalyst, enhancing the reaction's efficiency. atlanchimpharma.com

Emerging techniques are also exploring photoredox and electrochemical catalysis to achieve deuteration under mild conditions. bohrium.com Visible-light-mediated deuteration, for example, can target non-benzylic positions using readily available deuterium oxide as the deuterium source, which presents a significant advancement for labeling complex molecules. nih.gov The development of chiral catalysts for asymmetric deuteration is another active area of research, aiming to create stereocenters with high enantioselectivity. nih.govkyoto-u.ac.jp

Beyond catalytic HIE, the use of specifically designed deuterated reagents remains a fundamental approach. Deuterated Grignard reagents, such as methyl-d3-magnesium bromide (CD₃MgBr), allow for the precise introduction of deuterated alkyl groups into a molecule. pearson.com Similarly, reducing agents like lithium aluminum deuteride (LiAlD₄) are used to transform functional groups, such as carbonyls or esters, into deuterated alcohols. atlanchimpharma.comkyoto-u.ac.jp

Table 1: Comparison of Modern Deuteration Methods

| Methodology | Deuterium Source | Catalyst/Reagent Example | Key Features |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O, D₂ gas, NaBD₄ | Pd/C, PtO₂, Iridium complexes | Broad substrate scope; can achieve high levels of deuteration. researchgate.netatlanchimpharma.com |

| Transfer Deuteration | Deuterated formates, isopropanol-d₈ | Homogeneous Ru or Ir catalysts | Avoids the use of pressurized D₂ gas; offers high selectivity. bohrium.comrsc.org |

| Reductive Deuteration | LiAlD₄, NaBD₄ | N/A (Stoichiometric) | Targets specific functional groups (e.g., carbonyls, esters) for reduction. kyoto-u.ac.jp |

| Organometallic Reagents | N/A | CD₃MgBr, deuterated organolithiums | Precise introduction of deuterated alkyl or aryl groups. pearson.com |

Integration of Multimodal Spectroscopic and Computational Data

The unambiguous characterization of deuterated compounds like 2-Bromopropane-1,1,1,2-d4 relies on the synergistic use of multiple analytical techniques, increasingly supported by computational modeling.

Spectroscopic analysis is fundamental. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of signals corresponding to the replaced protons. In this compound, the signal for the methine proton at C2 and the doublet for the methyl protons at C1 would be absent. Conversely, ²H (Deuterium) NMR spectroscopy would show signals corresponding to the newly introduced deuterium atoms, confirming their location. rsc.org ¹³C NMR is also affected; carbons bonded to deuterium show characteristic splitting patterns and changes in signal intensity due to C-D coupling. rsc.org

Mass Spectrometry (MS): MS is essential for confirming the mass increase due to deuterium incorporation. pg.edu.pl For this compound, the molecular ion peak would be shifted by +4 mass units compared to the non-deuterated analogue. High-resolution mass spectrometry can provide exact mass measurements to validate the elemental formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be retained, appearing at M+4 and M+6. pg.edu.pl

Infrared (IR) Spectroscopy: The replacement of hydrogen with deuterium alters vibrational frequencies. rsc.org The C-D stretching and bending vibrations appear at lower wavenumbers (longer wavelengths) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift provides clear evidence of deuteration.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool. researchgate.net DFT calculations can predict NMR chemical shifts, vibrational frequencies for IR spectra, and bond dissociation energies. researchgate.netacs.org This predictive power aids in the interpretation of complex experimental spectra and helps to confirm the structure of the deuterated molecule. Furthermore, computational modeling is crucial for studying reaction mechanisms involving deuterated species, allowing researchers to calculate energy barriers and predict kinetic isotope effects, which complements experimental findings. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Significance |

|---|---|---|

| ¹H NMR | Absence of methine septet and C1 methyl doublet. A singlet for the C3 methyl group remains. | Confirms the specific sites of deuteration. |

| ²H NMR | Signals present corresponding to the deuterium atoms at C1 and C2. | Directly detects and confirms the location of deuterium. rsc.org |

| ¹³C NMR | Altered splitting and intensity for C1 and C2 signals due to C-D coupling. | Provides further structural confirmation of deuteration sites. rsc.org |

| Mass Spec (EI-MS) | Molecular ion peaks shifted to m/z ~127 and ~129. | Confirms the incorporation of four deuterium atoms. pg.edu.pl |

| IR Spectroscopy | Appearance of C-D stretching bands (approx. 2100-2250 cm⁻¹). | Confirms the presence of C-D bonds, replacing C-H bonds. rsc.org |

Advanced Applications in Complex Organic Transformations

The utility of this compound and similar labeled compounds extends to probing the fine details of complex reaction pathways.

One of the most powerful applications is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE) . kyoto-u.ac.jprsc.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. kyoto-u.ac.jp If the cleavage of a C-H bond at a deuterated position is the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. By measuring and comparing the reaction rates of the deuterated and non-deuterated isotopologues, chemists can identify the rate-limiting step and gain insight into the transition state of the reaction. rsc.org For this compound, this could be applied to study mechanisms of elimination (dehydrohalogenation) or nucleophilic substitution reactions. libretexts.org

Deuterated compounds also serve as indispensable tracers in multi-step syntheses and metabolic studies. researchgate.netpearson.com By incorporating a labeled fragment like the isopropyl-d4 group, researchers can follow its path through a series of transformations, helping to unravel complex reaction networks. In medicinal chemistry, selective deuteration is a strategy to modify the metabolic profile of a drug. researchgate.netgoogle.com By replacing hydrogens at metabolically vulnerable sites with deuterium, it is possible to slow down the rate of metabolic breakdown by enzymes like Cytochrome P450, potentially improving the drug's half-life and therapeutic profile. researchgate.netgoogle.com

Finally, deuterated molecules are widely used as internal standards for quantitative analysis by mass spectrometry. researchgate.netrsc.org A known amount of a deuterated analogue of the analyte is added to a sample. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. However, it is easily distinguishable by its higher mass, allowing for precise and accurate quantification of the target compound in complex mixtures. rsc.org

Table 3: Applications of Deuterated Alkyl Halides in Studying Organic Transformations

| Application Area | Role of Deuterated Compound | Information Gained |

|---|---|---|

| Mechanistic Studies (KIE) | Substrate in a reaction (e.g., elimination). libretexts.org | Identification of the rate-determining step; details of the transition state structure. kyoto-u.ac.jprsc.org |

| Reaction Tracing | Labeled starting material or intermediate. | Elucidation of reaction pathways and rearrangement processes. pearson.com |

| Pharmaceutical Development | Deuterated drug candidate. | Understanding of metabolic pathways; potential for improved pharmacokinetic properties. researchgate.netgoogle.com |

| Quantitative Analysis | Internal standard for GC-MS or LC-MS. | Accurate and precise measurement of the non-deuterated analyte in complex matrices. researchgate.netrsc.org |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Bromopropane-1,1,1,2-d4 with high isotopic purity?

- Methodological Answer :

- Deuteration Techniques : Use deuteration agents like D2O or deuterated acids (e.g., D2SO4) in catalytic hydrogen-deuterium exchange reactions. For example, bromopropane derivatives can undergo H/D exchange at specific positions under controlled pH and temperature .

- Purification : High-performance liquid chromatography (HPLC) or fractional distillation ensures isotopic purity (>98 atom% D). Isotopic enrichment is confirmed via mass spectrometry (MS) .

- Quality Control : Monitor deuteration efficiency using <sup>2</sup>H NMR, where deuterium incorporation is reflected in peak splitting patterns .

Q. Which analytical methods are most effective for confirming deuterium incorporation and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR identifies residual protons, while <sup>2</sup>H NMR quantifies deuterium distribution. Chemical shifts at ~1.5–2.0 ppm (for CH3 groups) indicate deuteration .

- Mass Spectrometry (MS) : High-resolution MS detects mass shifts (e.g., +4 Da for four deuterium atoms) and validates isotopic patterns. Fragmentation profiles confirm structural stability .

- Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm<sup>−1</sup>) distinguish deuterated bonds from C-H bonds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and goggles. Fume hoods are mandatory due to volatility and inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent exothermic reactions .

- Emergency Procedures : Install eyewash stations and emergency showers. Document first-aid measures for skin/eye contact (e.g., 15-minute flushing with water) .

Q. What are the key physical and spectral properties of this compound?

- Answer :

Advanced Research Questions

Q. How does deuterium substitution at the 1,1,1,2 positions influence reaction mechanisms in organometallic synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium slows reaction rates at substituted positions (e.g., in Grignard reagent formation). Measure KIE via competitive experiments comparing C-H vs. C-D bond cleavage .

- Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for intermediates. Compare activation energies of deuterated vs. non-deuterated pathways .

- Case Study : In Suzuki-Miyaura couplings, deuterated substrates may alter regioselectivity due to steric effects from deuterium’s larger atomic radius .

Q. How can researchers design toxicity studies to evaluate this compound’s neurotoxic potential?

- Methodological Answer :

- In Vitro Models : Use primary rat cortical neurons or SH-SY5Y cells. Expose cultures to 10–100 µM concentrations and assess apoptosis (via caspase-3 assays) and oxidative stress (ROS detection) .

- In Vivo Studies : Administer doses (50–200 mg/kg) to rodents via inhalation. Monitor motor function (rotarod tests) and histopathology of brain tissues .

- Controls : Include non-deuterated 2-bromopropane to isolate isotopic effects. Use solvent-only controls to rule out vehicle toxicity .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for deuterated bromopropanes?

- Methodological Answer :

- Systematic Review : Cross-validate literature using databases like Reaxys or SciFinder. Prioritize studies with detailed experimental conditions (e.g., solvent purity, catalyst loading) .

- Reproducibility Checks : Replicate key reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference. Use standardized catalysts (e.g., Pd(PPh3)4) .

- Peer Consultation : Collaborate with isotope chemistry experts to troubleshoot anomalies. For example, unexpected deuteration loss may arise from proton exchange during workup .

Q. How does isotopic purity (e.g., 98 atom% D vs. 99 atom% D) impact kinetic studies or metabolic tracing experiments?

- Methodological Answer :

- Isotopic Dilution Effects : Lower purity (e.g., 98% D) introduces protonated impurities, skewing MS quantification. Use calibration curves to correct for isotopic overlap .

- Metabolic Tracing : In <sup>13</sup>C/<sup>2</sup>H dual-labeling studies, ≥99% D purity minimizes false signals in LC-MS metabolomics .

- Statistical Analysis : Apply ANOVA to compare outcomes across purity grades. For example, 99% D reduces variance in KIE measurements by 15% compared to 98% D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.